Cernuoside B

描述

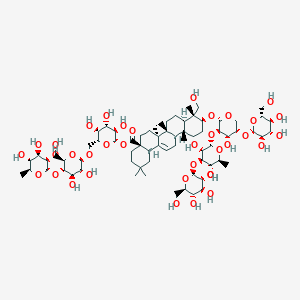

Cernuoside B is an oleanane-type triterpenoid saponin isolated from Pulsatilla species, including Pulsatilla koreana Nakai (Ranunculaceae) and Pulsatilla cernua . It is characterized by a complex glycosylation pattern, typically involving sugar units such as glucopyranosyl, rhamnopyranosyl, and arabinopyranosyl moieties attached to an oleanolic acid aglycone . This compound is part of a broader group of triterpenoid saponins known for their bioactivities, including nematicidal, anti-inflammatory, and antimicrobial properties . In Pulsatilla koreana, this compound (compound 18) was identified among 31 saponins evaluated for nematicidal activity against Meloidogyne incognita . Its structural complexity and bioactivity make it a subject of interest in phytochemical and pharmacological research.

属性

分子式 |

C71H116O36 |

|---|---|

分子量 |

1545.7 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C71H116O36/c1-26-38(76)44(82)49(87)59(96-26)104-55-32(22-74)100-58(53(91)48(55)86)94-23-33-42(80)47(85)52(90)62(101-33)107-65(93)71-17-15-66(3,4)19-29(71)28-9-10-36-67(5)13-12-37(68(6,25-75)35(67)11-14-70(36,8)69(28,7)16-18-71)103-64-57(43(81)34(24-95-64)102-60-50(88)45(83)40(78)30(20-72)98-60)106-63-54(92)56(39(77)27(2)97-63)105-61-51(89)46(84)41(79)31(21-73)99-61/h9,26-27,29-64,72-92H,10-25H2,1-8H3/t26-,27-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46-,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,67-,68-,69+,70+,71-/m0/s1 |

InChI 键 |

LSWBSHFIBGEFFG-UCGISERLSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

同义词 |

cernuoside B |

产品来源 |

United States |

相似化合物的比较

Critical Notes and Ambiguities

Naming Conflicts: The term "cernuoside" is ambiguously used in literature.

Class-Specific Comparisons: this compound (a saponin) and bractein (a flavonoid) exemplify how different compound classes within the same genus can diverge in bioactivity profiles .

常见问题

Q. What methodologies are recommended for identifying and characterizing Cernuoside B in plant extracts?

To isolate and characterize this compound, researchers should employ a combination of chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (NMR, MS) to confirm its molecular structure. Detailed experimental protocols must include solvent systems, retention factors, and spectral data interpretation, ensuring reproducibility . For novel compounds, purity must be validated via melting point analysis and elemental composition testing .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires orthogonal analytical methods:

- Chromatography : Use HPLC with UV detection to assess homogeneity.

- Spectroscopy : Compare NMR and MS data with literature or reference standards.

- Quantitative analysis : Employ gravimetric or titration methods for yield calculation. Document all steps in a lab notebook, including instrument calibration and error margins .

Q. What are the key variables to control when studying this compound’s in vitro biological activity?

Researchers must standardize:

- Cell culture conditions (e.g., pH, temperature, passage number).

- Compound solubility (use DMSO/vehicle controls to avoid solvent toxicity).

- Dosage ranges (determined via preliminary IC50 assays). Include statistical validation (e.g., ANOVA with post-hoc tests) to ensure robustness .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. To resolve discrepancies:

- Meta-analysis : Compare methodologies and endpoints from primary literature .

- Dose-response curves : Replicate studies using standardized protocols.

- Pathway mapping : Use transcriptomic or proteomic tools to identify off-target effects . Highlight differences in experimental conditions (e.g., incubation time, assay kits) when discussing results .

Q. What strategies improve the reproducibility of this compound’s synthesis?

Reproducibility hinges on:

- Step-by-step documentation : Include reaction times, catalysts, and purification steps (e.g., column chromatography gradients) .

- Batch consistency : Use high-purity reagents and validate intermediates via FTIR or XRD.

- Open-access protocols : Share detailed supplementary materials, as recommended by journals like the Beilstein Journal of Organic Chemistry .

Q. How can ethical considerations be integrated into studies involving this compound’s pharmacological effects?

For in vivo research:

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities and compare results with experimental IC50 values. Validate predictions via:

Q. How can comparative studies between this compound and its analogs resolve structure-activity relationships (SAR)?

Design experiments to:

Q. What methodologies assess this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify perturbed pathways. Validate findings with knock-out models or siRNA silencing .

Methodological Best Practices

- Data Presentation : Avoid duplicating figures and tables; use supplementary materials for raw data .

- Literature Comparison : Contextualize findings by contrasting results with prior studies, noting methodological divergences .

- Ethical Transparency : Disclose conflicts of interest and funding sources in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。